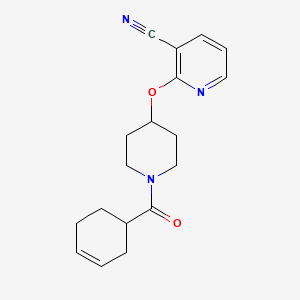

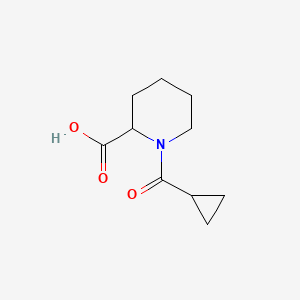

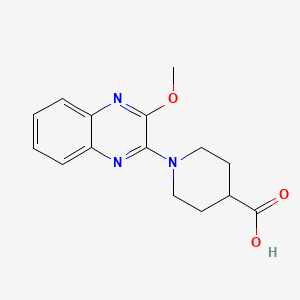

2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Aplicaciones Científicas De Investigación

Hypervalent Iodine Oxidation of Amines

Research demonstrates the oxidation of primary aliphatic amines with iodosobenzene leading to the formation of corresponding nitriles, cyclic ketones, and lactams. This process underscores the compound's utility in synthesizing complex organic structures, such as nitriles and ketones, from simpler amine precursors (Moriarty et al., 1988).

Functionally Substituted Enamines

A study on rearrangement reactions of enaminonitrile with 1,3-cyclohexanedione derivatives illustrates the compound's relevance in forming tetrahydroquinolinone and nicotinonitrile derivatives. These findings highlight the compound's potential in generating structurally diverse heterocycles, contributing to medicinal chemistry and material science (Moustafa et al., 2011).

Radical Cyclization to Synthesize Spiroindoles

Research into radical cyclization of cyclohexanecarbonitriles and piperidinecarbonitriles to spiroindoles demonstrates the compound's role in synthesizing spiro[2H-indole] derivatives. These processes are crucial for constructing complex and biologically relevant spirocyclic structures, offering potential applications in pharmaceutical synthesis (Sulsky et al., 1999).

From Amino Acids to Fused Chiral Pyrrolidines and Piperidines

The intramolecular nitrile oxide olefin cycloaddition (INOC) reactions from L-amino acids leading to fused pyrrolidines and piperidines indicate the compound's significance in accessing chiral heterocycles. This synthesis pathway is valuable for developing chiral drugs and other bioactive molecules (Falb et al., 2000).

Synthesis and Cytotoxic Evaluation of Novel Compounds

A study on the synthesis of 1,2,3-triazole-linked cyclohexanones from cyclohexanone and piperidine, followed by cytotoxic evaluation against human cancer cell lines, exemplifies the compound's potential in drug discovery. These synthesized compounds, through click chemistry, were tested for their ability to inhibit cancer cell growth, underscoring the importance of structural motifs present in "2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile" for medicinal chemistry applications (Mahdavi et al., 2016).

Propiedades

IUPAC Name |

2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c19-13-15-7-4-10-20-17(15)23-16-8-11-21(12-9-16)18(22)14-5-2-1-3-6-14/h1-2,4,7,10,14,16H,3,5-6,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJLXYIQIUESFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2726600.png)

![9-benzyl-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2726603.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2726609.png)

![2,3-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenesulfonamide](/img/structure/B2726613.png)

![1-(Furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2726614.png)

![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2726618.png)